p-(3-Aminopyrazol-4-yl)phenol hydrobromide
Description
Properties
CAS No. |
92939-72-5 |
|---|---|
Molecular Formula |
C9H10BrN3O |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-(5-amino-1H-pyrazol-4-yl)phenol;hydrobromide |
InChI |
InChI=1S/C9H9N3O.BrH/c10-9-8(5-11-12-9)6-1-3-7(13)4-2-6;/h1-5,13H,(H3,10,11,12);1H |
InChI Key |
ORPLAGPVXLKOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)N)O.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: p-(3-Aminopyrazol-4-yl)phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: p-(3-Aminopyrazol-4-yl)phenol hydrobromide is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting enzymes and receptors. It has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of p-(3-Aminopyrazol-4-yl)phenol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of p-(3-Aminopyrazol-4-yl)phenol hydrobromide with related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Salt Form |
|---|---|---|---|---|
| This compound | C₉H₈N₃O·HBr | ~271.0 (base) + 80.9 (HBr) | Phenol, aminopyrazole | Hydrobromide |
| Dextromethorphan hydrobromide | C₁₈H₂₅NO·HBr·H₂O | 370.33 | Morphinan, methoxy, tertiary amine | Hydrobromide monohydrate |
| 4-Aminophenol hydrobromide | C₆H₇NO·HBr | 204.04 | Phenol, primary amine | Hydrobromide |
Key Observations :
- Solubility : Hydrobromide salts generally exhibit improved aqueous solubility compared to free bases due to ionic interactions. For example, dextromethorphan hydrobromide is formulated for oral bioavailability .
- Stability: The aminopyrazole moiety in this compound may confer unique stability under acidic conditions, analogous to pyrazole derivatives in coordination chemistry.
Electronic and Computational Insights
Density-functional theory (DFT) methods, such as those described by Lee, Yang, and Parr , can model the electron density and correlation energy of such compounds. Computational studies could predict:
- Charge distribution: The phenolic oxygen and pyrazole nitrogen atoms likely serve as electron-rich sites for protonation or coordination.
- Reactivity: Compared to simpler hydrobromide salts (e.g., 4-aminophenol hydrobromide), the aminopyrazole group may enhance π-π stacking or hydrogen-bonding interactions in supramolecular assemblies.
Pharmacological and Industrial Relevance
Q & A
Q. What are the recommended synthetic routes for p-(3-Aminopyrazol-4-yl)phenol hydrobromide, and how can intermediates be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Core Pyrazole Formation : Start with condensation of acetophenone derivatives with hydrazines to form the pyrazole ring .
Functionalization : Introduce the 4-aminopyrazole moiety via formylation using POCl₃/DMF, followed by reductive amination with NaBH₄ .
Phenol Group Incorporation : Bromination at the para position of the phenolic ring, followed by aminolysis to attach the pyrazole group .
Salt Formation : React the free base with HBr to yield the hydrobromide salt, verified by stoichiometric titration .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for formylation, ethanol for crystallization) to improve yields.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and phenol substitution (e.g., para vs. ortho signals) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and detect salt adducts .
- X-ray Crystallography : Resolve protonation sites (e.g., pyrazole vs. phenol nitrogen) and hydrogen-bonding networks using SHELXL .
- Elemental Analysis : Verify Br⁻ counterion stoichiometry (e.g., %Br calculated vs. observed) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer: Discrepancies often arise from:
- Purity Variations : Use HPLC (≥98% purity) with a C18 column and ammonium acetate buffer (pH 6.5) to eliminate impurities .
- Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) by controlling pH, temperature, and solvent (DMSO concentration ≤1%) .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis markers) .
Q. What crystallographic strategies determine the protonation site in the hydrobromide salt form?
Methodological Answer:
- Data Collection : Use high-resolution (≤0.8 Å) synchrotron X-ray data to resolve H-atom positions .
- Refinement : Apply SHELXL’s restraints for N–H bonds and hydrogen-bonding geometry. Compare residual electron density maps for Br⁻ placement .
- Validation Tools : Check protonation likelihood using PLATON’s ADDSYM and hydrogen-bonding analysis in Mercury .
Q. How to design experiments to elucidate its mechanism of action in biological systems?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on pyrazole and phenol pharmacophores .
- Kinetic Studies : Perform time-resolved fluorescence quenching to measure binding constants (kₐₙₜ/kₒff) .
- Mutagenesis : Engineer point mutations in suspected binding residues (e.g., catalytic lysine) to confirm critical interactions .
Q. What strategies mitigate challenges in crystallizing this compound?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO/water mixtures) for slow evaporation .
- Additives : Introduce crown ethers to stabilize bromide ions or co-crystallize with PEG 4000 .
- Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 25°C) and induce nucleation .
Data Contradiction Analysis
Q. How to address conflicting reports on its solubility profile?
Methodological Answer:
- Standardize Protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry .
- Salt Effects : Compare free base vs. hydrobromide salt solubility in simulated gastric fluid (HCl, pH 1.2) .
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via DSC (differential scanning calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
